molecular formula C23H16Cl2F2N2O2 B2452954 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317822-44-9

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No. B2452954
CAS RN: 317822-44-9
M. Wt: 461.29
InChI Key: FAEOCPRYEVKGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H16Cl2F2N2O2 and its molecular weight is 461.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Mosquito Larvicidal Activity

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one and its derivatives have shown promising results in antimicrobial and mosquito larvicidal activities. Studies reveal that these compounds exhibit significant antibacterial and antifungal properties compared to standard antibiotics. Additionally, they demonstrate lethality against mosquito larvae, particularly Culex quinquefasciatus, highlighting their potential in pest control and public health applications (Rajanarendar et al., 2010).

Anticonvulsant Activity Evaluation

Research into the anticonvulsant properties of this compound derivatives has been conducted. This involved synthesizing benzylsubstituted derivatives and assessing their efficacy using a PTZ-induced seizures model in mice. Although the synthesized compounds did not exhibit significant anticonvulsant activity, the research helped to understand the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, contributing to the development of new anticonvulsant drugs (El Kayal et al., 2022).

Pharmacokinetic Studies

Compounds similar to this compound have been the subject of pharmacokinetic studies. Methods for quantifying these compounds in biological matrices such as rat serum, urine, and brain have been developed, providing essential data for understanding their pharmacokinetic profiles, which is crucial for drug development processes (Zhong, 1991).

Chemical Properties and Interactions

Studies have also focused on the chemical properties and interactions of quinoxaline derivatives. This includes investigations into their ultraviolet spectrum, which is crucial for understanding their behavior as potential fungicides or neuroprotectants. Such research provides insights into the molecular structure and spectroscopic characteristics of these compounds (Yang et al., 2003).

Synthesis and Structural Analysis

Extensive research has been done on the synthesis of various derivatives of this compound and related compounds. This includes developing new methods for synthesizing these compounds and analyzing their crystal structures, which are vital for the design of drugs with specific properties (Mamedov et al., 2009).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2F2N2O2/c1-13-22(30)28(12-16-17(24)5-4-6-18(16)25)20-7-2-3-8-21(20)29(13)23(31)15-10-9-14(26)11-19(15)27/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOCPRYEVKGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.